N-Desmethylpiperazine Hydroxy Bosutinib is a derivative of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia. This compound is characterized by the absence of a methyl group on the piperazine ring, which alters its pharmacological properties and potential therapeutic applications.
Bosutinib was developed by Pfizer and has been extensively studied for its efficacy in treating patients with Philadelphia chromosome-positive chronic myeloid leukemia and advanced leukemias. The synthesis of N-Desmethylpiperazine Hydroxy Bosutinib is derived from modifications to the original Bosutinib structure, which includes various synthetic pathways that enhance yield and efficiency.
N-Desmethylpiperazine Hydroxy Bosutinib falls under the category of small molecule inhibitors, specifically targeting tyrosine kinases involved in cancer progression. It is classified as an antineoplastic agent due to its role in inhibiting tumor growth.
The synthesis of N-Desmethylpiperazine Hydroxy Bosutinib can be achieved through several methods, primarily focusing on the modification of existing Bosutinib synthesis routes. Two notable methods include:
The reactions typically occur under controlled temperatures and conditions to optimize yields. For instance, alkylation reactions are often performed at elevated temperatures (75-80°C) using solvents like acetonitrile to facilitate better solubility and reaction kinetics .
The molecular structure of N-Desmethylpiperazine Hydroxy Bosutinib features a modified piperazine ring due to the desmethylation process. The compound retains the core structure of Bosutinib but lacks one methyl group on the piperazine nitrogen.
The molecular formula for N-Desmethylpiperazine Hydroxy Bosutinib is C23H26ClN4O3S, with a molecular weight of approximately 471.99 g/mol. The structural modifications affect its binding affinity and selectivity towards tyrosine kinases.
N-Desmethylpiperazine Hydroxy Bosutinib undergoes various chemical reactions typical for small molecule inhibitors:
The reactivity profile is influenced by the presence of functional groups such as hydroxyl and chloro substituents, which can engage in hydrogen bonding and other interactions critical for binding affinity.
N-Desmethylpiperazine Hydroxy Bosutinib functions by competitively inhibiting the activity of Src and Abl tyrosine kinases:
Studies indicate that N-Desmethylpiperazine Hydroxy Bosutinib exhibits potent inhibitory effects on both Src and Abl kinases, contributing to its antitumor activity .
Relevant data indicate that purity levels can reach up to 98.7% as determined by High-Performance Liquid Chromatography (HPLC) .
N-Desmethylpiperazine Hydroxy Bosutinib is primarily investigated for its potential applications in oncology:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: